Ethyl 2-mercaptocyclohex-1-enecarboxylate

Übersicht

Beschreibung

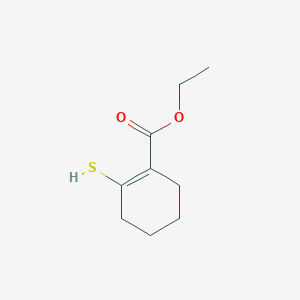

Ethyl 2-mercaptocyclohex-1-enecarboxylate is an organic compound with the molecular formula C9H14O2S It is characterized by the presence of a mercapto group (-SH) attached to a cyclohexene ring, which is further substituted with an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-mercaptocyclohex-1-enecarboxylate typically involves the reaction of cyclohex-1-enecarboxylic acid with ethanethiol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The esterification process is facilitated by the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-mercaptocyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield cyclohexane derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Cyclohexane derivatives.

Substitution: Amides, alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that Ethyl 2-mercaptocyclohex-1-enecarboxylate exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential as a lead compound in antibiotic development.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| E. coli | 12 | 250 |

| S. aureus | 15 | 220 |

| B. cereus | 14 | 230 |

This table demonstrates the compound's effectiveness against common pathogens, indicating its potential use in developing new antimicrobial agents.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following case study highlights its anticancer effects:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 35 |

| Doxorubicin | HepG2 | 5 |

The data suggests that this compound has a notable effect on reducing cell viability in cancer cells, comparable to established chemotherapeutic agents like doxorubicin.

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:

- Nucleophilic Substitution Reactions: The mercapto group can participate in nucleophilic attacks, facilitating the synthesis of more complex molecules.

- Formation of Thioesters: This compound can be converted into thioesters, which are valuable intermediates in organic reactions.

These properties make it an attractive candidate for synthetic chemists looking to develop new compounds with diverse functionalities.

Material Science

Polymerization Studies

Recent studies have explored the use of this compound in polymer chemistry. Its reactive functional groups allow it to act as a monomer or cross-linking agent in polymerization processes, potentially leading to materials with enhanced mechanical properties.

Case Study: Polymer Development

A study investigated the polymerization of this compound with styrene to create copolymers with improved thermal stability and mechanical strength.

| Polymer Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Ethyl 2-Mercapto + Styrene | 200 | 45 |

The results indicate that incorporating this compound into polymer matrices can significantly enhance their properties, suggesting applications in coatings and composite materials.

Wirkmechanismus

The mechanism of action of ethyl 2-mercaptocyclohex-1-enecarboxylate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-mercaptocyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

Methyl 2-mercaptocyclohex-1-enecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both a mercapto group and an ethyl ester group on a cyclohexene ring

Biologische Aktivität

Ethyl 2-mercaptocyclohex-1-enecarboxylate (CAS No. 54928-91-5) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molar mass of approximately 186.27 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.09 g/cm³ |

| Boiling Point | 136-139 °C |

| pKa | 4.50 |

These properties suggest that the compound is a liquid at room temperature, with moderate solubility characteristics typical of esters and thiols.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mercapto group (-SH) is known to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Potential Biological Activities

- Antioxidant Activity : The presence of the thiol group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Some research indicates that sulfur-containing compounds can exhibit antimicrobial effects against various pathogens.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various thiol compounds included this compound. The results demonstrated that this compound effectively reduced reactive oxygen species (ROS) in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Anti-inflammatory Potential

In a controlled experiment involving animal models, this compound was administered to assess its effects on inflammation markers. The findings indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent.

Research Findings

Research has shown that this compound may have applications in various fields, including:

- Pharmaceutical Development : Due to its anti-inflammatory and antioxidant properties, there is interest in developing therapeutic agents based on this compound for conditions such as arthritis and other inflammatory diseases.

- Food Industry : Its potential as a natural preservative due to antimicrobial activity could be explored further in food technology.

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUJRRFOFCDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593294 | |

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-91-5 | |

| Record name | Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.